molecular formula C17H36S4Si3 B13953668 Silane, (9,10-dimethyl-2,4,6,8-tetrathiatricyclo[3.3.1.1(3,7)]decane-1,3,5-triyl)tris[trimethyl- CAS No. 57289-38-0

Silane, (9,10-dimethyl-2,4,6,8-tetrathiatricyclo[3.3.1.1(3,7)]decane-1,3,5-triyl)tris[trimethyl-

Katalognummer: B13953668
CAS-Nummer: 57289-38-0
Molekulargewicht: 453.0 g/mol
InChI-Schlüssel: NPTVNGKDXFSXHM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Silane, (9,10-dimethyl-2,4,6,8-tetrathiatricyclo[3311(3,7)]decane-1,3,5-triyl)tris[trimethyl- is a complex organosilicon compound characterized by its unique structure, which includes multiple sulfur atoms and a tricyclic framework

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Silane, (9,10-dimethyl-2,4,6,8-tetrathiatricyclo[3.3.1.1(3,7)]decane-1,3,5-triyl)tris[trimethyl- typically involves the reaction of silane precursors with sulfur-containing reagents under controlled conditions. The reaction conditions often require specific temperatures and catalysts to ensure the formation of the desired product. Detailed synthetic routes and reaction conditions are documented in specialized chemical literature and databases .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process typically includes steps such as purification and characterization to ensure the quality of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Silane, (9,10-dimethyl-2,4,6,8-tetrathiatricyclo[3.3.1.1(3,7)]decane-1,3,5-triyl)tris[trimethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and catalyst, are tailored to achieve the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols .

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, this compound is used as a precursor for the synthesis of other organosilicon compounds. Its unique structure makes it a valuable building block for designing new materials with specific properties .

Biology and Medicine

Research in biology and medicine explores the potential of this compound in drug delivery systems and as a component in diagnostic tools. Its ability to interact with biological molecules makes it a candidate for various biomedical applications .

Industry

In industry, the compound is used in the development of advanced materials, including coatings, adhesives, and sealants. Its stability and reactivity make it suitable for various industrial processes .

Wirkmechanismus

The mechanism by which Silane, (9,10-dimethyl-2,4,6,8-tetrathiatricyclo[3.3.1.1(3,7)]decane-1,3,5-triyl)tris[trimethyl- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, influencing biochemical pathways and cellular processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Silane, (9,10-dimethyl-2,4,6,8-tetrathiatricyclo[3.3.1.1(3,7)]decane-1,3,5-triyl)tris[trimethyl- is unique due to its specific combination of silicon and sulfur atoms, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields .

Eigenschaften

CAS-Nummer

57289-38-0

Molekularformel

C17H36S4Si3

Molekulargewicht

453.0 g/mol

IUPAC-Name

[9,10-dimethyl-3,5-bis(trimethylsilyl)-2,4,6,8-tetrathiatricyclo[3.3.1.13,7]decan-1-yl]-trimethylsilane

InChI

InChI=1S/C17H36S4Si3/c1-12-14-18-16(23(6,7)8)13(2)17(19-14,24(9,10)11)21-15(12,20-16)22(3,4)5/h12-14H,1-11H3

InChI-Schlüssel

NPTVNGKDXFSXHM-UHFFFAOYSA-N

Kanonische SMILES

CC1C2SC3(C(C(S2)(SC1(S3)[Si](C)(C)C)[Si](C)(C)C)C)[Si](C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.